![molecular formula C17H17FN6O B2811063 (4-Fluorophenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine CAS No. 946343-85-7](/img/structure/B2811063.png)
(4-Fluorophenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Fluorophenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine is a useful research compound. Its molecular formula is C17H17FN6O and its molecular weight is 340.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(4-Fluorophenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and neuropharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a pteridine core structure, which is substituted with a 4-fluorophenyl group and an oxolan-2-ylmethylamino moiety. Its molecular formula is C17H17FN6O with a CAS number of 946343-85-7. The unique combination of functional groups imparts distinct chemical properties that are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Notably, it has been studied for its potential as an antiproliferative agent against cancer cell lines. The mechanism involves:
- Inhibition of Cell Proliferation : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines, including K562 (chronic myelogenous leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cells. The growth inhibition (GI50) values were found to be in the low micromolar range, indicating strong activity.
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, which is evidenced by reduced expression levels of proliferating cell nuclear antigen (PCNA), a marker associated with cell proliferation.
- Enzyme Interaction : Studies suggest that the compound may interact with cholinesterase enzymes, potentially serving as a cholinesterase inhibitor. This interaction can modulate neurotransmitter levels, impacting neurological functions .
Antiproliferative Activity
A series of studies have evaluated the antiproliferative effects of this compound on various cancer cell lines:
Cell Line | GI50 (µM) | Mechanism |
---|---|---|
K562 | 1.5 | Apoptosis induction |
MV4-11 | 2.0 | PCNA downregulation |
MCF-7 | 1.8 | Cell cycle arrest |
These results highlight the compound's potential as a therapeutic agent in cancer treatment.
Neuropharmacological Effects
In addition to its anticancer properties, the compound has been investigated for its neuropharmacological effects. It has shown promise as a dual Na+ and Ca2+ channel blocker with antioxidant activity, suggesting potential applications in treating neurodegenerative disorders .
Case Studies
Several case studies have documented the biological activity of similar compounds within the same class:
- Cholinesterase Inhibition : A study on derivatives of 4-fluorobenzoic acid indicated that compounds structurally related to this compound exhibited significant cholinesterase inhibition, which could be beneficial in treating Alzheimer's disease .
- Antiproliferative Effects : Research involving pteridine derivatives showed that modifications to the pteridine core can enhance antiproliferative activity, suggesting that structural variations can lead to improved therapeutic profiles.
属性
IUPAC Name |
4-N-(4-fluorophenyl)-2-N-(oxolan-2-ylmethyl)pteridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O/c18-11-3-5-12(6-4-11)22-16-14-15(20-8-7-19-14)23-17(24-16)21-10-13-2-1-9-25-13/h3-8,13H,1-2,9-10H2,(H2,20,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGWCLSMOGAHGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。